(E)-3-((4-methoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(E)-3-((4-methoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((4-methoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amination Reaction:
Acrylonitrile Formation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((4-methoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride) are commonly used.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Oxidized forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-((4-methoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its ability to interact with various biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its aromatic and heterocyclic structures.
Mechanism of Action
The mechanism of action of (E)-3-((4-methoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, its nitro group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-((4-methoxyphenyl)amino)-2-(4-(2-nitrophenyl)thiazol-2-yl)acrylonitrile
- (E)-3-((4-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
Uniqueness
Compared to similar compounds, (E)-3-((4-methoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is unique due to the position of the nitro group on the phenyl ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity, making it a distinct entity in its class.
Properties
IUPAC Name |
(E)-3-(4-methoxyanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-26-17-7-5-15(6-8-17)21-11-14(10-20)19-22-18(12-27-19)13-3-2-4-16(9-13)23(24)25/h2-9,11-12,21H,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJXDEBVZFDWLB-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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